7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine

Description

Structural Classification within Benzoxazepine Derivatives

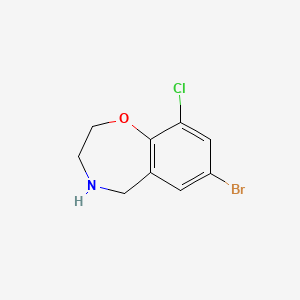

Benzoxazepines are heterocyclic compounds featuring a fused benzene ring and a seven-membered oxazepine ring containing both oxygen and nitrogen atoms. The 1,4-benzoxazepine variant, to which this compound belongs, is distinguished by the positioning of the oxygen and nitrogen atoms at the 1 and 4 positions of the azepine ring (Figure 1). The tetrahydro designation indicates partial saturation of the azepine ring, reducing aromaticity and enhancing conformational flexibility.

The molecular formula of this compound, $$ \text{C}9\text{H}9\text{BrClNO} $$, reflects the incorporation of bromine and chlorine atoms at positions 7 and 9 of the benzene ring. These halogens introduce steric and electronic effects that influence reactivity and interactions with biological targets. Comparative analysis with other benzoxazepine derivatives reveals distinct structural features (Table 1):

| Compound Name | Substituents | Ring Saturation | Key Structural Differences |

|---|---|---|---|

| 1,5-Benzoxazepine | None | Fully unsaturated | Oxygen at position 1, nitrogen at 5 |

| 7-Methoxy-1,4-benzoxazepine | Methoxy at position 7 | Tetrahydro | Electron-donating group vs. halogens |

| 9-Nitro-1,4-benzoxazepine | Nitro at position 9 | Tetrahydro | Nitro group’s strong electron withdrawal |

The presence of halogens in this compound distinguishes it from non-halogenated analogs, enabling unique dipole interactions and enhancing binding affinity to hydrophobic pockets in biological targets.

Historical Context of Benzoxazepine-Based Compound Development

The development of benzoxazepines is intertwined with advancements in psychopharmacology and neurochemistry. Early work on benzodiazepines, such as Librium (chlordiazepoxide) in the 1950s, demonstrated the therapeutic potential of heterocyclic compounds with anxiolytic and sedative properties. However, the discovery of benzoxazepines emerged later, driven by efforts to improve selectivity and reduce side effects associated with broader-acting tranquilizers.

A pivotal shift occurred in the 1980s–1990s with the exploration of benzoxazepines as modulators of glutamate receptors, particularly AMPA ($$\alpha$$-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. Unlike benzodiazepines, which target GABA$$_A$$ receptors, benzoxazepines offered a pathway to address neurodegenerative diseases and cognitive disorders without inducing pronounced sedation. The introduction of halogen substituents, as seen in this compound, marked a strategic effort to enhance metabolic stability and blood-brain barrier penetration.

Significance of Halogen Substituents in Bioactive Heterocycles

Halogen atoms are frequently incorporated into bioactive molecules to optimize pharmacokinetic and pharmacodynamic properties. In this compound, bromine and chlorine serve dual roles:

Electronic Effects :

Steric Influence :

Metabolic Stability :

Table 2 illustrates the impact of halogenation on the bioactivity of benzoxazepine derivatives:

| Compound | Substituents | IC$$_{50}$$ (AMPA Receptor) | LogP |

|---|---|---|---|

| 1,4-Benzoxazepine | None | >100 µM | 1.2 |

| 7-Chloro-1,4-benzoxazepine | Chlorine at position 7 | 28 µM | 2.1 |

| 9-Bromo-1,4-benzoxazepine | Bromine at position 9 | 15 µM | 2.8 |

| 7-Bromo-9-chloro-1,4-benzoxazepine | Br (7), Cl (9) | 6 µM | 3.4 |

The synergistic effect of bromine and chlorine in this compound underscores their utility in drug design, particularly for central nervous system targets requiring precise steric and electronic complementarity.

Properties

Molecular Formula |

C9H9BrClNO |

|---|---|

Molecular Weight |

262.53 g/mol |

IUPAC Name |

7-bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine |

InChI |

InChI=1S/C9H9BrClNO/c10-7-3-6-5-12-1-2-13-9(6)8(11)4-7/h3-4,12H,1-2,5H2 |

InChI Key |

UETZYHNLCRUGLE-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(CN1)C=C(C=C2Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-bromo-4-chlorophenol with ethylene oxide in the presence of a base, leading to the formation of the benzoxazepine ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.

Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce oxides of the parent compound .

Scientific Research Applications

7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain neurological disorders.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Benzoxazepine Derivatives

Research Findings and Trends

Substituent Position and CCS: Halogens at positions 7 or 9 (e.g., Br, Cl) increase CCS compared to smaller substituents (e.g., F, CH₃). Electron-withdrawing groups (NO₂, Cl) may reduce conformational flexibility, while electron-donating groups (OCH₃) enhance steric effects .

Functional Group Impact: Ketones and amino groups introduce polarity, affecting solubility and bioavailability .

Synthetic Utility :

- Many analogs are catalogued as building blocks (e.g., Enamine Ltd), indicating their use in fragment-based drug discovery .

Biological Activity

7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a compound belonging to the benzoxazepine class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The molecular formula of this compound is with a CAS number of 1823472-00-9. Its structure includes a benzene ring fused with a seven-membered azepine ring containing bromine and chlorine substituents.

| Property | Value |

|---|---|

| Molecular Formula | C9H9BrClN |

| Molecular Weight | 232.54 g/mol |

| CAS Number | 1823472-00-9 |

| Melting Point | Not specified |

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-5-bromophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. This process includes acylation followed by intramolecular cyclization to form the benzoxazepine structure.

Antimicrobial Properties

Research indicates that compounds in the benzoxazepine class exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity : Studies have shown that derivatives of benzoxazepines can inhibit various strains of bacteria. In vitro testing revealed that this compound demonstrated effective antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Anticancer Activity

This compound has also been investigated for its potential anticancer properties:

- Mechanism of Action : The compound is believed to inhibit specific enzymes involved in cell proliferation and survival pathways. It shows promise in targeting cancer cells by inducing apoptosis through the modulation of signaling pathways related to cell cycle regulation .

Neuroprotective Effects

Emerging studies suggest that benzoxazepines may possess neuroprotective effects:

- Neuroinflammation : Research indicates potential applications in treating neurodegenerative diseases by modulating neuroinflammatory responses. The compound's interaction with translocator protein (TSPO) has been noted for its role in neuroprotection .

Case Study 1: Antibacterial Efficacy

In a study assessing various benzoxazepine derivatives for antibacterial activity:

- Findings : The compound exhibited significant activity against E. coli and Bacillus subtilis, with an MIC of approximately 50 µg/mL. Agar diffusion assays showed clear zones of inhibition confirming its effectiveness .

Case Study 2: Anticancer Activity

A series of experiments evaluated the anticancer potential of benzoxazepines:

Q & A

Q. What are the established synthetic protocols for 7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine?

Methodological Answer: The synthesis typically involves halogenation and cyclization steps. A common approach uses NaH as a base in dry THF under nitrogen, followed by reaction with ethyl bromoacetate. After stirring, the product is purified via solvent evaporation, chloroform extraction, and crystallization . Alternative methods employ CuI catalysts with Cs₂CO₃ in DMSO at 100°C, which accommodates diverse substituents (e.g., electron-donating or withdrawing groups). Yields vary significantly (78%–8%) depending on substituent electronic effects .

Example Reaction Setup (Adapted from and ):

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Base Activation | NaH (60% in paraffin), THF, N₂ atmosphere | Deprotonation and reaction initiation |

| Nucleophilic Substitution | Ethyl bromoacetate, 2 hr stirring | Introduction of ester functionality |

| Purification | Chloroform extraction, MgSO₄ drying, crystallization | Isolation of pure product |

Q. How is the compound purified after synthesis?

Methodological Answer: Post-synthesis purification involves:

- Solvent Evaporation: Remove THF under reduced pressure to concentrate the crude product.

- Extraction: Dissolve residue in chloroform, wash with water to remove salts, and dry over MgSO₄ .

- Crystallization: Use a solvent system (e.g., ethanol/water) to isolate high-purity crystals. For derivatives with low solubility, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. What spectroscopic techniques are used for structural characterization?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substituent positions and benzoxazepine ring integrity.

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., Br/Cl signatures).

- X-ray Crystallography: For unambiguous confirmation of stereochemistry and crystal packing, though this requires high-purity crystals .

Advanced Questions

Q. How do electronic effects of substituents influence synthesis efficiency?

Methodological Answer: Electron-withdrawing groups (e.g., -NO₂) on the benzoxazepine scaffold can reduce yields due to decreased nucleophilicity at reactive sites. For example, in analogous compounds, substituting R₁ groups led to yields ranging from 78% (electron-donating -OCH₃) to 8% (electron-withdrawing -CF₃) . To mitigate this:

- Optimize reaction time and temperature (e.g., extended stirring at 100°C for sluggish reactions).

- Use stronger bases (e.g., LDA) or catalysts (e.g., Pd/Cu systems) to enhance reactivity .

Q. How can stability under varying pH and temperature conditions be assessed?

Methodological Answer:

- Accelerated Stability Testing: Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hr. Monitor degradation via HPLC.

- Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td) under nitrogen.

- Light Sensitivity: Expose to UV (254 nm) and visible light, analyze photodegradation products with LC-MS .

Q. How to resolve contradictions in reported spectral data (e.g., NMR shifts)?

Methodological Answer:

- Standardized Conditions: Ensure consistent solvent (e.g., CDCl₃ vs. DMSO-d₆) and concentration.

- Computational Validation: Compare experimental ¹H NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software). For example, PubChem-derived InChI keys (e.g., SHWYVMLCUBGVGT-UHFFFAOYSA-N) enable access to computational data .

- Interlaboratory Collaboration: Cross-validate data with independent research groups.

Q. What computational strategies support SAR studies of benzoxazepine derivatives?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina to model interactions with biological targets (e.g., GPCRs).

- QSAR Modeling: Corrogate substituent properties (e.g., logP, polar surface area) with activity data.

- MD Simulations (GROMACS): Assess binding stability over 100-ns trajectories in explicit solvent .

Safety and Handling Q. 8. What precautions are critical for safe handling? Methodological Answer:

- Storage: Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .

- PPE: Use nitrile gloves, goggles, and fume hoods to avoid inhalation (H332) or skin contact (H315) .

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.